molecular formula C15H12N2O3S B8278086 1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No. B8278086
M. Wt: 300.3 g/mol
InChI Key: WWBGZLCRUGLYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C15H12N2O3S/c1-11-2-4-14(5-3-11)21(19,20)17-7-6-13-8-12(10-18)9-16-15(13)17/h2-10H,1H3

InChI Key

WWBGZLCRUGLYIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

step2: To a solution of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (500 mg, 3.42 mmol) in THF (50 mL) at 0° C. was added NaH (205 mg, 60% in oil, 5.13 mmol) with vigorous stirring. After 30 min, TsCl (845 mg, 4.45 mmol) was added. The reaction mixture was stirred at RT for 18 h, and then the solvent was removed in vacuo. The residue was partitioned between DCM (300 mL) and water (100 mL). The organic layer was separated, dried (MgSO4), filtered, and concentrated to afford 580 mg (56%) of 1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as yellow solid. MS (ESI) m/z: 301.2 [M+1]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
205 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
845 mg
Type
reactant
Reaction Step Two

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